Tert-butyl 2-hydroxy-3-[(2-methoxy-2-methylpropyl)amino]-2-methylpropanoate
Description
Tert-butyl 2-hydroxy-3-[(2-methoxy-2-methylpropyl)amino]-2-methylpropanoate is an organic compound that features a tert-butyl ester group, a hydroxy group, and an amino group substituted with a methoxy-methylpropyl chain
Properties
IUPAC Name |
tert-butyl 2-hydroxy-3-[(2-methoxy-2-methylpropyl)amino]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4/c1-11(2,3)18-10(15)13(6,16)9-14-8-12(4,5)17-7/h14,16H,8-9H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIYNPGJSVGZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(CNCC(C)(C)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-hydroxy-3-[(2-methoxy-2-methylpropyl)amino]-2-methylpropanoate typically involves the following steps:
Formation of the Amino Alcohol Intermediate: The initial step involves the reaction of 2-methoxy-2-methylpropylamine with an appropriate precursor to form the amino alcohol intermediate.
Esterification: The amino alcohol intermediate is then esterified with tert-butyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where the methoxy-methylpropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted amines.
Scientific Research Applications
Tert-butyl 2-hydroxy-3-[(2-methoxy-2-methylpropyl)amino]-2-methylpropanoate has several applications in scientific research:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It can be used to study enzyme interactions and metabolic pathways due to its functional groups.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxy-3-[(2-methoxy-2-methylpropyl)amino]-2-methylpropanoate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and amino groups could form hydrogen bonds or ionic interactions with the active sites of enzymes, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
- Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate
Uniqueness
Tert-butyl 2-hydroxy-3-[(2-methoxy-2-methylpropyl)amino]-2-methylpropanoate is unique due to its specific combination of functional groups, which provides distinct reactivity and potential for diverse applications. The presence of both hydroxy and amino groups allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
